Modulation of Host Heat Shock Protein 90 (Heat Shock Protein 90) in Hepatitis E Virus Replication Inhibition
Isocotoin (chemical name: 7-Hydroxy-2,3-dimethylchromen-4-one) inhibits Hepatitis E Virus replication by targeting the host chaperone protein Heat Shock Protein 90, a mechanism distinct from direct viral targeting. High-throughput screening of ~60,000 compounds identified Isocotoin as a potent inhibitor of a Hepatitis E Virus replicon system, reducing viral fluorescence by >80% at 50 μM without cytotoxicity [1] [4]. Biochemical assays confirmed Isocotoin binds the N-terminal ATPase domain of Heat Shock Protein 90, disrupting its ability to stabilize Hepatitis E Virus Open Reading Frame 1 polyprotein complexes essential for replication [1] [2]. This interaction was validated through cellular thermal shift assays showing increased Heat Shock Protein 90 thermostability upon Isocotoin binding [4].
Heat Shock Protein 90 supports Hepatitis E Virus replication by facilitating the folding and assembly of viral replicase components, particularly the RNA-dependent RNA polymerase and helicase domains. Isocotoin treatment reduced Hepatitis E Virus RNA copy numbers by 2.5-log in Huh7 cells transfected with Kernow-C1 genotype 3 replicons (EC~50~ = 6.25 μM), significantly exceeding Ribavirin’s efficacy at equivalent concentrations [1] [4]. The dependency on Heat Shock Protein 90 was further evidenced by diminished antiviral effects in cells treated with Heat Shock Protein 90 small interfering ribonucleic acid or other pharmacological Heat Shock Protein 90 inhibitors (e.g., Geldanamycin) [1].
Table 1: Role of Heat Shock Protein 90 in Hepatitis E Virus Lifecycle and Isocotoin Effects
Function of Heat Shock Protein 90 | Experimental Evidence | Impact of Isocotoin |
---|
Folding of Open Reading Frame 1 replicase complexes | Co-immunoprecipitation of Heat Shock Protein 90 with viral polymerase | Disrupted protein-protein interactions |
Stabilization of RNA-dependent RNA polymerase | Reduced polymerase activity in ATPase-deficient Heat Shock Protein 90 mutants | >90% inhibition of negative-strand RNA synthesis |
Capsid assembly (Open Reading Frame 2) | Heat Shock Protein 90-Open Reading Frame 2 complexes in infected cells | Impaired virion morphogenesis |
Viral egress (Open Reading Frame 3) | Colocalization in confocal microscopy | Reduced extracellular virus yield |
Disruption of Viral Ribonucleic Acid Synthesis and Replicon Dynamics
Isocotoin impedes Hepatitis E Virus genomic amplification by degrading the replication complex integrity. Quantitative reverse transcription polymerase chain reaction analyses demonstrated dose-dependent suppression of both positive- and negative-sense Hepatitis E Virus ribonucleic acid strands in replicon-bearing cells, indicating blockade of early replication stages [1] [6]. At 25 μM, Isocotoin reduced negative-strand intermediate synthesis by 94% within 24 hours, confirming disruption of replicative form generation [1].
Replicon systems were instrumental in characterizing this mechanism. A Hepatitis E Virus Gaussia luciferase replicon (genotype 3 Kernow-C1 strain) showed 97% luminescence reduction after 72-hour Isocotoin treatment (12.5 μM), correlating with decreased replication subgenomic ribonucleic acid levels [6]. Similarly, a Hepatitis E Virus-nanoKAZ reporter virus incorporating nano-luciferase in Open Reading Frame 1 exhibited attenuated ribonucleic acid synthesis in Isocotoin-treated PLC/PRF/5 cells, confirming inhibition across Hepatitis E Virus genotypes 1 and 3 [6]. These findings highlight Isocotoin’s capacity to target conserved host-dependent replication processes.
Table 2: Isocotoin Efficacy Across Hepatitis E Virus Experimental Systems
Replication System | Genotype | Isocotoin EC~50~ | Ribavirin EC~50~ | Key Metrics |
---|
Fluorescent replicon (ZsGreen) | 3 | 5.8 μM | 35 μM | 82% fluorescence reduction |
Gaussia luciferase replicon | 3 | 6.3 μM | 41 μM | 97% luminescence reduction |
Hepatitis E Virus-nanoKAZ reporter | 1 | 7.1 μM | >50 μM | 89% ribonucleic acid reduction |
Hepatitis E Virus-HiBiT virion assembly | 3 | 8.5 μM | >50 μM | 75% extracellular virion decrease |
Synergistic Effects with Existing Antiviral Agents
Isocotoin enhances the antiviral potency of Ribavirin and Interferon-α through complementary mechanisms. Combination index analyses using Huh7 replicon systems revealed strong synergy (Bliss synergy score: 15.8) when Isocotoin (6.25 μM) was paired with subtherapeutic Ribavirin (10 μM), achieving 99.2% ribonucleic acid suppression versus 70–75% with either agent alone [1] [4]. Similarly, Isocotoin-Interferon-α combinations reduced Hepatitis E Virus titers 300-fold more than additive effects in HepG2/C3A cells infected with genotype 3 strains [1].
The synergy arises from multi-target inhibition: While Ribavirin depletes guanosine triphosphate pools and promotes viral ribonucleic acid mutagenesis, Isocotoin destabilizes the replicase complex via Heat Shock Protein 90 inhibition. Computational modeling suggests Isocotoin binding to Heat Shock Protein 90 allosterically weakens Open Reading Frame 1 polyprotein interactions, rendering the viral polymerase more susceptible to Ribavirin-mediated error catastrophe [2] [4]. This dual targeting reduces the emergence of Ribavirin-resistant variants, as evidenced by delayed G1634R polymerase mutation development in serial passage experiments [4]. Notably, Isocotoin retains activity against Ribavirin-resistant strains harboring G1634R mutations, supporting its utility in salvage therapy [1].